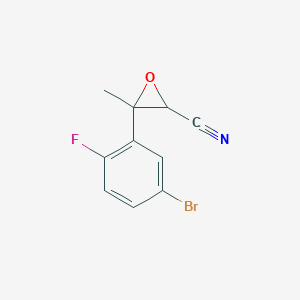![molecular formula C11H19Cl B13202129 [1-(Chloromethyl)cyclobutyl]cyclohexane](/img/structure/B13202129.png)
[1-(Chloromethyl)cyclobutyl]cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Chloromethyl)cyclobutyl]cyclohexane is an organic compound with the molecular formula C11H19Cl. It features a cyclobutyl ring substituted with a chloromethyl group and a cyclohexane ring. This compound is of interest due to its unique structure, which combines the strained four-membered cyclobutyl ring with the more stable six-membered cyclohexane ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Chloromethyl)cyclobutyl]cyclohexane typically involves the chloromethylation of cyclobutylcyclohexane. This can be achieved through the reaction of cyclobutylcyclohexane with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the cyclobutyl ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
[1-(Chloromethyl)cyclobutyl]cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Hydroxymethylcyclobutylcyclohexane, aminomethylcyclobutylcyclohexane.
Oxidation: Cyclobutylcyclohexanecarboxylic acid.
Reduction: Methylcyclobutylcyclohexane.
Wissenschaftliche Forschungsanwendungen
[1-(Chloromethyl)cyclobutyl]cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [1-(Chloromethyl)cyclobutyl]cyclohexane involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1-(Bromomethyl)cyclobutyl]cyclohexane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
[1-(Hydroxymethyl)cyclobutyl]cyclohexane: Contains a hydroxymethyl group instead of a chloromethyl group.
[1-(Aminomethyl)cyclobutyl]cyclohexane: Features an aminomethyl group in place of the chloromethyl group.
Uniqueness
[1-(Chloromethyl)cyclobutyl]cyclohexane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C11H19Cl |
|---|---|
Molekulargewicht |
186.72 g/mol |
IUPAC-Name |
[1-(chloromethyl)cyclobutyl]cyclohexane |
InChI |
InChI=1S/C11H19Cl/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h10H,1-9H2 |
InChI-Schlüssel |
TXLPFFOZYSCODI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2(CCC2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


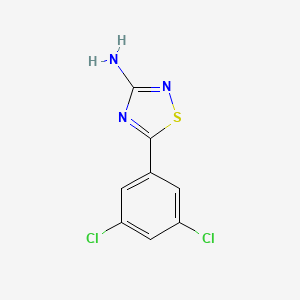
![N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13202054.png)
![(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13202069.png)

![1-[4-(Trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one](/img/structure/B13202079.png)
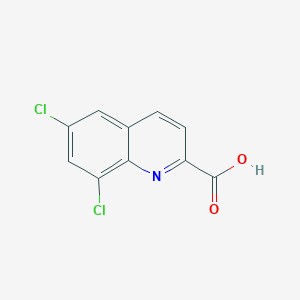

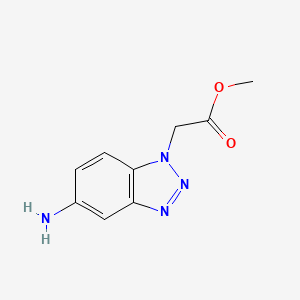
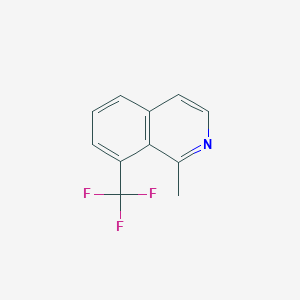
![2-(1-Aminobutan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13202105.png)
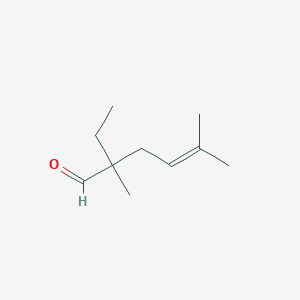
![2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13202116.png)
![({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13202122.png)
